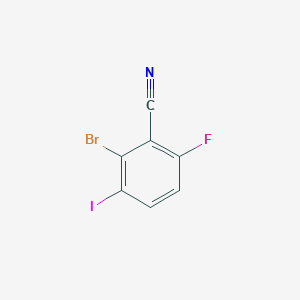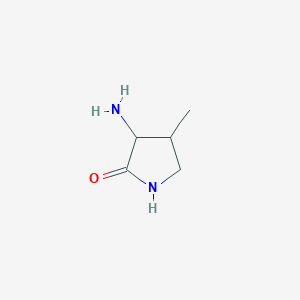
2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a benzyloxycarbonyl group attached to a methylhydrazinyl moiety, which is further connected to an acetic acid backbone. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid typically involves the reaction of N-benzyloxycarbonyl hydrazine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine nitrogen attacks the carbonyl carbon of the ester, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrazinyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazinyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the hydrazinyl moiety. The compound can also form stable complexes with metal ions, which can be utilized in catalytic processes. Additionally, the hydrazinyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid derivatives: These compounds share a similar acetic acid backbone but differ in the functional groups attached to the nitrogen atom.
N-benzyloxycarbonyl hydrazine derivatives: These compounds have a similar hydrazinyl moiety but differ in the substituents on the acetic acid backbone.
Uniqueness
2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid is unique due to the presence of both the benzyloxycarbonyl and methylhydrazinyl groups, which provide distinct reactivity and versatility in synthetic applications
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-[methyl(phenylmethoxycarbonylamino)amino]acetic acid |
InChI |
InChI=1S/C11H14N2O4/c1-13(7-10(14)15)12-11(16)17-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,16)(H,14,15) |
InChI Key |
OGXKBKXPIQXCIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Pyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12950841.png)

![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)



![3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12950874.png)
![2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950879.png)


